![molecular formula C14H10N4O B2451323 3-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-6-腈 CAS No. 303150-57-4](/img/structure/B2451323.png)

3-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

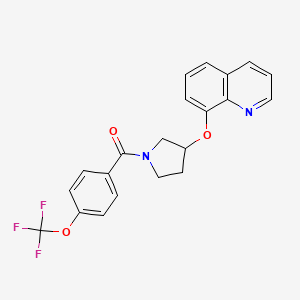

“3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 303150-57-4. It has a molecular weight of 250.26 and its IUPAC name is the same as the common name . The compound is a solid in physical form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been reported, which involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” are diverse. For instance, the compound can undergo a Michael addition of exocyclic NH2 of amino pyrazole into the double bond of enaminones to form an intermediate, which then undergoes an intramolecular cyclo-condensation reaction .Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 250.26 .科学研究应用

合成与结构特征

化合物3-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-6-腈及其衍生物的合成方法和结构特征已被广泛研究。例如,合成了一系列吡唑并嘧啶衍生物,包括带有4-甲氧基苯基基团的衍生物,以探索其抗增殖活性。合成涉及使6-(1H-吲哚-3-基)-4-(4-甲氧基苯基)嘧啶-2(1H)-硫酮与水合肼反应,从而产生一系列新型化合物,其中一些显示出有希望的抗增殖特性 (Nassar 等人,2016 年)。另一项研究重点关注相关化合物的晶体结构,深入了解对其生物活性至关重要的分子排列和相互作用 (Ganapathy 等人,2015 年)。

抗癌和抗增殖作用

3-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-6-腈衍生物的抗增殖和抗癌作用一直是研究的重点。对这些化合物抑制各种癌细胞系潜力的进行了评估。例如,通过水介质中的超声介导反应合成的衍生物显示出显着的抗炎和抗癌活性,一些化合物对特定癌细胞系显示出高疗效 (Kaping 等人,2016 年)。另一项研究合成了具有潜在抗癌活性的新型衍生物,通过对人肿瘤细胞系的体外检测进行了评估,突出了该化合物作为治疗剂的潜力 (Tiwari 等人,2016 年)。

成像和诊断应用

3-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-6-腈的衍生物在成像和诊断中也找到了应用,特别是在正电子发射断层扫描 (PET) 的肿瘤成像中。对这些化合物进行修饰以包括酯、羟基和羧基等极性基团,导致衍生物在体内被肿瘤细胞更好地吸收,证明了它们作为 PET 示踪剂检测肿瘤的潜力 (Xu 等人,2012 年)。

抗菌和抗微生物活性

此外,还探索了一些 3-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-6-腈衍生物的抗菌和抗微生物特性。据报道,合成了新化合物并评估了它们对各种病原菌的抗菌活性,其中一些显示出显着的抑制作用 (Beyzaei 等人,2017 年)。

作用机制

Target of Action

The primary target of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell growth, making this compound a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

安全和危害

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

未来方向

Pyrazolo[1,5-a]pyrimidines derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Therefore, future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications in various fields .

属性

IUPAC Name |

3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGNJJVDNVFLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)

![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)

![N-(2-Chlorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2451245.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2451255.png)